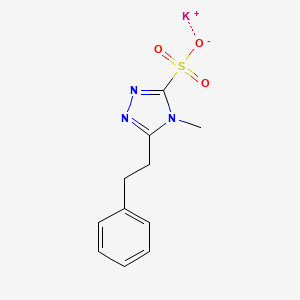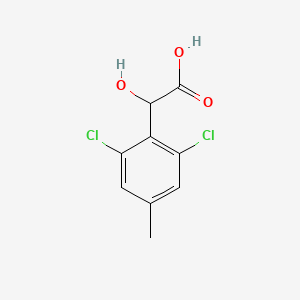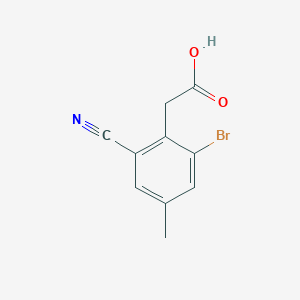
potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate
Descripción general
Descripción
Potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate (PMPTS) is a triazole-based compound that has been used in a variety of scientific research applications. It has been found to be a useful tool in the study of biological processes, such as enzyme inhibition, as well as in the development of novel drugs. PMPTS has also been used in the synthesis of other compounds, such as polymers and catalysts. This article will discuss the synthesis method of PMPTS, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Pharmaceutical Analysis : Derivatives of 1,2,4-triazole, such as potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate, have been studied for their pharmacological properties. A study developed an HPLC-DAD method for determining the active pharmaceutical ingredient in a related potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate substance, demonstrating the relevance of these compounds in pharmaceutical analysis (Shcherbyna et al., 2019).
Synthesis and Biological Activity : The synthesis and potential biological activities of 1,2,4-triazole derivatives have been a subject of research. For example, a study on the synthesis of a new group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines showed these compounds exhibit cytotoxic and antimicrobial activities (Sumangala et al., 2012).
Material Science : In another aspect, 1,2,4-triazole derivatives have been studied for their use in material science. For instance, a study on the synthesis and crystal structure of novel sulfone derivatives containing 1,2,4-triazole moieties highlighted the importance of these compounds in developing new materials (Xu et al., 2010).
Chemical Analysis and Surface Activity : The chemical analysis and surface activity of 1,2,4-triazole derivatives are also significant. A study discussed the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, indicating their potential in various applications (El-Sayed, 2006).
Corrosion Inhibition : Interestingly, triazole derivatives have been studied for their corrosion inhibition properties. A research paper discussed the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole as a corrosion inhibitor for mild steel in acidic media, showcasing an application in corrosion prevention (Lagrenée et al., 2002).
Propiedades
IUPAC Name |
potassium;4-methyl-5-(2-phenylethyl)-1,2,4-triazole-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S.K/c1-14-10(12-13-11(14)18(15,16)17)8-7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGULWQHROCPCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)[O-])CCC2=CC=CC=C2.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)
![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)



